

Chemical structure and properties of Fto-IN-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fto-IN-1*

Cat. No.: *B10824874*

[Get Quote](#)

Fto-IN-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activity of **Fto-IN-1**, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.

Chemical Structure and Properties

Fto-IN-1 is a small molecule inhibitor of the FTO protein, a member of the AlkB family of non-heme Fe(II)/ α -ketoglutarate-dependent dioxygenases. The FTO protein is an RNA demethylase that has been implicated in the regulation of energy homeostasis, adipogenesis, and various cancers.

The chemical identity of **Fto-IN-1** is well-defined. Its IUPAC name is 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide.^[1] The molecular formula for **Fto-IN-1** is $C_{18}H_{16}Cl_2N_4O_2$, and it has a molecular weight of 391.25 g/mol.^[2] The compound is registered under the CAS number 2243944-92-3.^[2] The structure can be represented by the SMILES string: CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.^[1]

Quantitative Biological Activity

Fto-IN-1 has been demonstrated to be a potent inhibitor of the FTO enzyme and exhibits cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the table below.

Parameter	Value	Conditions	Source
FTO Inhibition			
IC ₅₀	<1 µM	In vitro enzyme assay	[2]
% Inhibition	62%	50 µM Fto-IN-1, in vitro	
Cell Viability (IC ₅₀)			
SCLC-21H cells	2.1 µM	50 µM Fto-IN-1	
RH30 cells	5.3 µM	50 µM Fto-IN-1	
KP3 cells	5.6 µM	50 µM Fto-IN-1	

Experimental Protocols

In Vitro FTO Demethylase Inhibition Assay

This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) method to measure the demethylation of a methylated nucleoside substrate by FTO.

Materials:

- Recombinant human FTO protein
- m³T (3-methylthymidine) nucleoside substrate
- **Fto-IN-1** (or other test inhibitor)
- Assay Buffer: 50 mM MES, pH 6.3
- 2-oxoglutarate (2OG)
- L-ascorbate
- Diammonium iron(II) sulfate
- Methanol (for quenching)

- LC-MS system

Procedure:

- Prepare a reaction mixture containing 3 μM FTO, 70 μM m³T nucleoside, 160 μM 2OG, 500 μM L-ascorbate, and 100 μM diammonium iron(II) sulfate in the assay buffer.
- Add the test compound (e.g., **Fto-IN-1**) at various concentrations. For control reactions, add DMSO alone. The final volume of the reaction should be 50 μL .
- Incubate the reaction mixture at room temperature for 1 hour.
- Quench the reaction by adding 50 μL of methanol.
- Centrifuge the mixture to precipitate the protein.
- Analyze the supernatant by LC-MS to quantify the conversion of m³T to thymidine, which indicates FTO activity.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., SCLC-21H, RH30, KP3)
- Complete cell culture medium
- **Fto-IN-1** (or other test compound)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., SDS-HCl or DMSO)

- 96-well plates
- Microplate reader

Procedure:

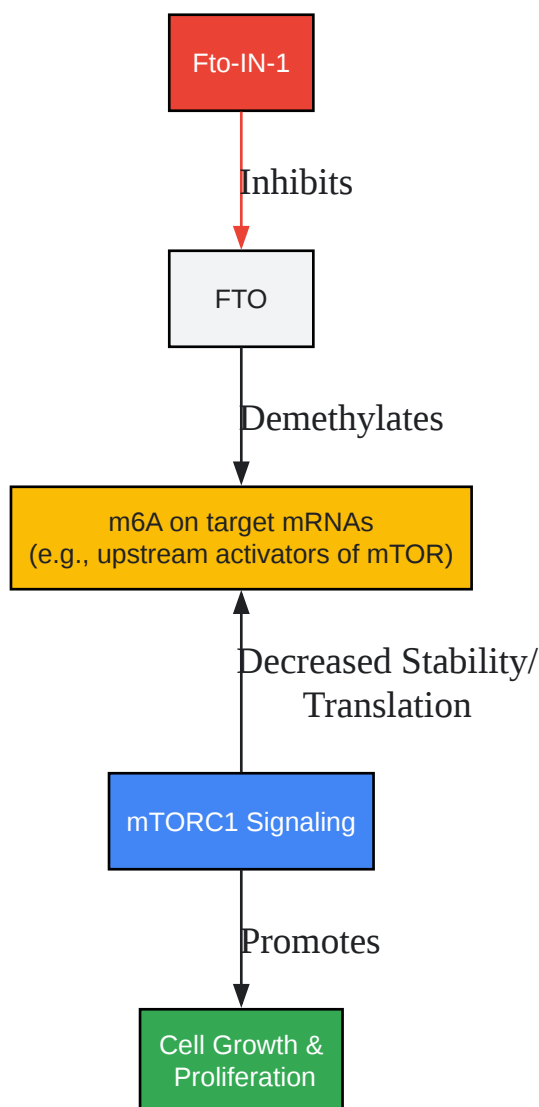
- Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells per well in 100 μ L of complete culture medium.
- Allow the cells to adhere overnight.
- Treat the cells with various concentrations of **Fto-IN-1**. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

FTO has been shown to be a key regulator in several signaling pathways implicated in cancer and metabolism. As an inhibitor of FTO, **Fto-IN-1** is expected to modulate these pathways by increasing the levels of N⁶-methyladenosine (m⁶A) on target mRNAs, thereby affecting their stability and translation.

FTO and the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been shown to positively regulate the mTOR pathway. Inhibition of FTO by **Fto-IN-1** is therefore hypothesized to lead to the downregulation of mTOR signaling.

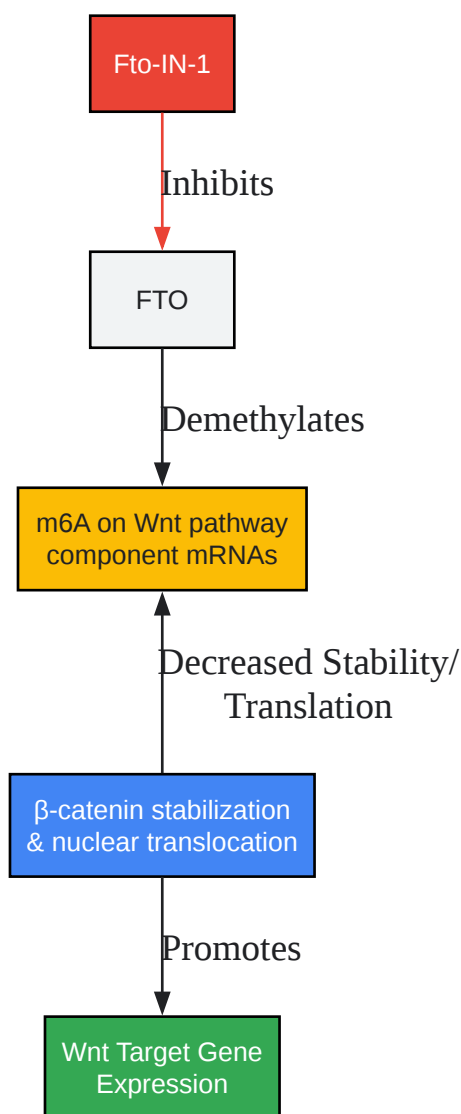


[Click to download full resolution via product page](#)

Fto-IN-1 Inhibition of the FTO-mTOR Pathway.

FTO and the Wnt/ β -catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and cancer. Studies have shown that loss of FTO function can antagonize canonical Wnt signaling. Therefore, **Fto-IN-1**, by inhibiting FTO, is expected to suppress the Wnt/ β -catenin pathway.

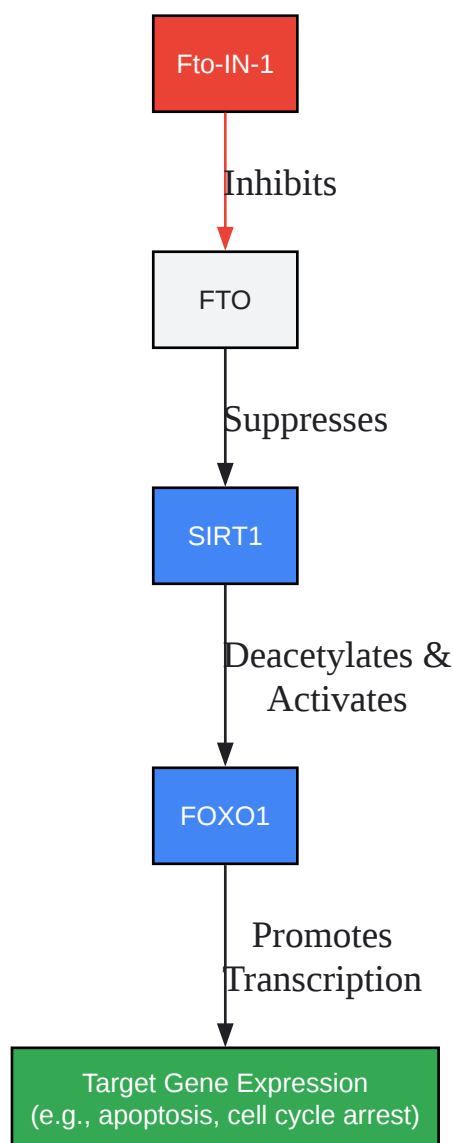


[Click to download full resolution via product page](#)

Fto-IN-1's Postulated Effect on Wnt Signaling.

FTO and the SIRT1/FOXO1 Signaling Pathway

The SIRT1/FOXO1 signaling pathway is involved in cellular processes like stress resistance, metabolism, and cell cycle control. Research indicates that FTO knockdown can activate the SIRT1/FOXO1 pathway. This suggests that inhibition of FTO by **Fto-IN-1** may lead to the activation of this pathway.



[Click to download full resolution via product page](#)

Proposed Activation of SIRT1/FOXO1 by **Fto-IN-1**.

Conclusion

Fto-IN-1 is a valuable research tool for investigating the biological roles of the FTO protein. Its well-characterized chemical properties and potent inhibitory activity make it suitable for in vitro studies of FTO function and for exploring the therapeutic potential of FTO inhibition in cancer and other diseases. The provided experimental protocols and pathway diagrams serve as a starting point for researchers to design and conduct their own investigations into the effects of **Fto-IN-1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fto-IN-1 | C18H16Cl2N4O2 | CID 152940130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of Fto-IN-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824874#chemical-structure-and-properties-of-fto-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com